4-chloro-3-nitro-N'-octanoylbenzohydrazide
Overview
Description
“4-chloro-3-nitro-N’-octanoylbenzohydrazide” is a benzohydrazide derivative. Benzohydrazides are a class of compounds containing a hydrazide group (-CONHNH2) attached to a benzene ring . The “4-chloro-3-nitro” part suggests the presence of a chloro group and a nitro group on the benzene ring . The “N’-octanoyl” part indicates an octanoyl group (a chain of 8 carbon atoms) attached to the nitrogen of the hydrazide .
Molecular Structure Analysis
The molecular structure would consist of a benzene ring substituted with a chloro group at the 4th position and a nitro group at the 3rd position. The hydrazide group would be attached to the benzene ring, and the octanoyl group would be attached to the nitrogen of the hydrazide .Chemical Reactions Analysis
Benzohydrazides can undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds . The presence of the nitro and chloro groups on the benzene ring may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. Properties such as melting point, boiling point, solubility, and stability could be influenced by factors like the presence of the nitro and chloro groups, and the length of the octanoyl chain .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “4-chloro-3-nitro-N’-octanoylbenzohydrazide” would require appropriate safety measures. The nitro group can potentially make the compound reactive and possibly explosive. It’s important to use personal protective equipment and follow standard safety protocols when handling this compound .
Future Directions
properties
IUPAC Name |
4-chloro-3-nitro-N'-octanoylbenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-2-3-4-5-6-7-14(20)17-18-15(21)11-8-9-12(16)13(10-11)19(22)23/h8-10H,2-7H2,1H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGCLWCILNTCTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N'-octanoylbenzohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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